molecular formula C20H29N5O3S2 B11301149 N-[(5-{[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide

N-[(5-{[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide

Cat. No.: B11301149
M. Wt: 451.6 g/mol
InChI Key: NESLDGGGZOJLOV-UHFFFAOYSA-N
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Description

N-[(5-{[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide is a complex organic compound featuring a triazole ring, a piperidine moiety, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-{[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide typically involves multiple stepsCommon reagents used in these reactions include various alkylating agents, sulfonyl chlorides, and base catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(5-{[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[(5-{[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N-[(5-{[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-[(5-{[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H29N5O3S2

Molecular Weight

451.6 g/mol

IUPAC Name

N-[[5-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-N-phenylmethanesulfonamide

InChI

InChI=1S/C20H29N5O3S2/c1-15-10-16(2)12-24(11-15)19(26)14-29-20-22-21-18(23(20)3)13-25(30(4,27)28)17-8-6-5-7-9-17/h5-9,15-16H,10-14H2,1-4H3

InChI Key

NESLDGGGZOJLOV-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C(=O)CSC2=NN=C(N2C)CN(C3=CC=CC=C3)S(=O)(=O)C)C

Origin of Product

United States

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